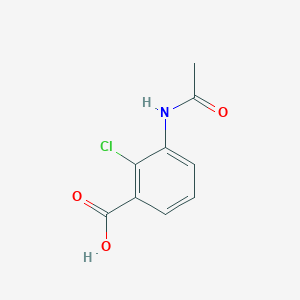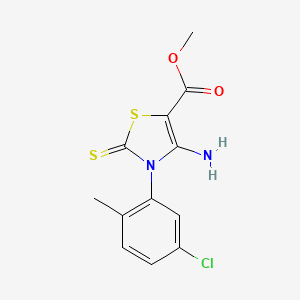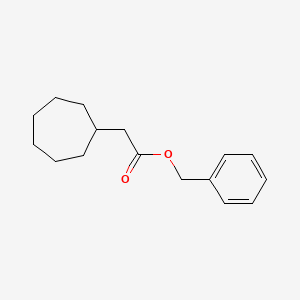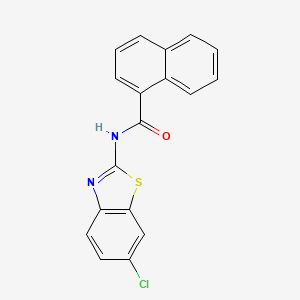
Methyl 2-bromo-3-(4-methylphenyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-bromo-3-(4-methylphenyl)propionate” is a chemical compound that is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for 4-methylmethcathinone .
Synthesis Analysis
The synthesis of “this compound” involves the use of derivatives of propiophenone, which are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring . Its linear formula is C10H10Br2O2 .Chemical Reactions Analysis
“this compound” is a chemical compound belonging to the phenol group. It is employed as a solvent in silicone rubber and functions as a colorant in plastics, paints, and enamels . It is also a precursor for the synthesis of mephedrone .Physical And Chemical Properties Analysis
“this compound” appears as a white or off-white crystalline powder . It has a molecular weight of approximately 227.10 g/mol . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 2-bromo-3-(4-methylphenyl)propionate is a compound of interest in the synthesis of complex molecules. For instance, the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide involves steps like methylation, hydrolysis, and bromination. This process highlights the compound's utility as a precursor in organic synthesis, particularly for creating molecules with potential pharmacological applications (Cheng Qing-rong, 2011).
Applications in Material Science
- This compound-related compounds have been utilized in the development of materials with unique properties. For example, the synthesis of phenylmercury(II) complexes demonstrates the potential of bromophenyl derivatives in creating materials with novel structural and luminescent properties. These complexes are used to explore the relationship between ligand frameworks and the coordination environment, which is crucial for the development of new materials (G. Rajput, M. Yadav, M. Drew, Nanhai Singh, 2015).
Nonlinear Optical Properties
- Studies on the nonlinear optical properties of bromophenyl derivatives have shown that these compounds exhibit promising characteristics for applications in optical limiting and other photonic technologies. The research into 4-methylsulfanyl chalcone derivatives, which are structurally related to this compound, highlights the potential for developing new materials with desirable nonlinear optical properties (E. D. D’silva, G. Podagatlapalli, Venugopal Rao Soma, S. Dharmaprakash, 2012).
Antimicrobial Applications
- Bromophenols, closely related to this compound, have been isolated from marine algae and shown to possess significant antimicrobial activity. These compounds provide a foundation for developing new antimicrobial agents that can be used to combat various bacterial infections (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, C. Tseng, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBCAWRTDYVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2936359.png)
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
![1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2936365.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine](/img/structure/B2936367.png)